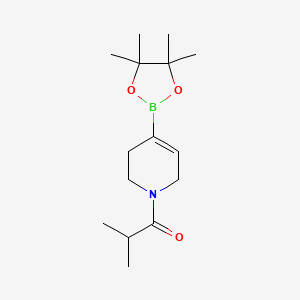

1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acid, pinacol ester

Description

Properties

IUPAC Name |

2-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26BNO3/c1-11(2)13(18)17-9-7-12(8-10-17)16-19-14(3,4)15(5,6)20-16/h7,11H,8-10H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKCXSDCAUPOHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acid, pinacol ester typically involves the reaction of 1-isobutyryl-5,6-dihydro-2H-pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using argon or nitrogen, to prevent oxidation. The reaction mixture is heated to facilitate the formation of the boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of 1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acid, pinacol ester. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acid, pinacol ester undergoes several types of chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

Substitution: The boronic ester can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Boronic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Synthesis and Chemical Reactions

1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acid, pinacol ester is primarily utilized in the synthesis of various bioactive compounds. Its unique structure allows it to participate in several chemical reactions:

- Suzuki Coupling Reactions : This compound can be employed in Suzuki cross-coupling reactions to form carbon-carbon bonds, which are essential in synthesizing complex organic molecules.

- Synthesis of DYRK1A Inhibitors : It has been noted for its role in the synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs, which act as dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) inhibitors. These inhibitors are of great interest due to their potential therapeutic effects on neurodegenerative diseases such as Alzheimer's disease .

Medicinal Chemistry

The compound's applications extend into medicinal chemistry, where it serves as a building block for various pharmaceutical agents:

- Anticancer Agents : Research indicates that derivatives synthesized from this boronic acid can exhibit anticancer properties. The modulation of kinase activity through DYRK1A inhibition is particularly relevant in cancer therapy.

- Neuroprotective Agents : Compounds derived from 1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acid have shown promise in protecting neuronal cells from apoptosis, thus contributing to neuroprotection strategies .

Data Table of Applications

Case Study 1: DYRK1A Inhibitors Development

In a study focused on the development of DYRK1A inhibitors, researchers synthesized various analogs using 1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acid as a key intermediate. The resulting compounds demonstrated significant inhibitory activity against DYRK1A, showcasing potential for treating Alzheimer's disease. The study highlighted the compound's efficacy and the importance of optimizing its structure for enhanced biological activity .

Case Study 2: Anticancer Activity

Another study explored the anticancer properties of compounds derived from this boronic acid. The synthesized derivatives were tested against various cancer cell lines, revealing promising results in reducing cell viability and inducing apoptosis. This study underscores the compound's potential as a scaffold for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acid, pinacol ester primarily involves its role as a boron-containing reagent in Suzuki–Miyaura coupling reactions. The boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Similar Compounds

N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester: Similar structure but with a Boc protecting group.

3,6-Dihydro-2H-pyridine-1-ylboronic acid pinacol ester: Lacks the isobutyryl group, leading to different reactivity and applications.

Uniqueness

1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acid, pinacol ester is unique due to its isobutyryl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in specific Suzuki–Miyaura coupling reactions where other boronic esters may not be as effective .

Biological Activity

1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acid, pinacol ester (CAS Number: 2096334-79-9) is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is notable for its applications in medicinal chemistry, particularly in the development of inhibitors targeting various biological pathways. This article reviews the biological activity of this compound based on recent studies and findings.

1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acid, pinacol ester is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉B₃O₃ |

| Molecular Weight | 211.08 g/mol |

| Melting Point | 63-67 °C |

| Storage Temperature | 2-8 °C |

| Hazard Classification | Acute Tox. 4 Oral |

The biological activity of 1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acid, pinacol ester is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It has been shown to act as a modulator of the endocannabinoid system (ECS), which plays a crucial role in various physiological processes including pain sensation, mood regulation, and immune response.

Key Mechanisms:

- Endocannabinoid System Modulation : The compound has been identified as an ECS modulator, potentially influencing cannabinoid receptor activity.

- Inhibition of Embryonic Ectoderm Development (EED) : As an intermediate in synthesizing EED inhibitors, it demonstrates significant potential in developmental biology and cancer research.

Case Studies

- Efficacy in Cancer Models : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound displayed promising efficacy against certain cancer cell lines by inhibiting pathways involved in tumor growth and metastasis .

- Neuroprotective Effects : Research indicated that the compound could exert neuroprotective effects in models of neurodegenerative diseases by modulating inflammatory responses and oxidative stress .

- Anti-inflammatory Activity : Another study highlighted its anti-inflammatory properties, suggesting that it could be beneficial in treating conditions characterized by chronic inflammation .

Comparative Biological Activity

A comparative analysis of various boronic acid derivatives indicates that 1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acid, pinacol ester exhibits superior activity compared to other compounds within its class.

Q & A

Q. How is 1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acid, pinacol ester characterized structurally and functionally?

Methodological Answer:

- Structural Identification : Use NMR (¹H/¹³C) and LC-MS for verification. The pinacol ester moiety exhibits characteristic peaks at δ 1.2–1.3 ppm (¹H) for methyl groups, while the dihydropyridine ring protons resonate between δ 5.5–6.5 ppm .

- Functional Analysis : The boronic acid pinacol ester group enables Suzuki-Miyaura cross-coupling, confirmed by reactivity with aryl halides (e.g., Pd(dppf)Cl₂ catalysis, 75–83% yields under inert conditions) .

Q. What are the key physicochemical properties influencing its solubility and stability?

Methodological Answer:

- LogP and Solubility : Predicted logP ~1.57 (consensus) with moderate solubility in polar aprotic solvents (DMF, dioxane). Experimental ESOL solubility: 0.333 mg/mL (classed as "soluble") .

- Stability : Hydrolyzes under acidic/basic conditions; store at 2–8°C in anhydrous environments to preserve boronic ester integrity .

Advanced Research Questions

Q. How can conflicting yields in Suzuki-Miyaura reactions involving this compound be systematically analyzed?

Methodological Answer:

Q. What strategies optimize regioselectivity in cross-coupling reactions with polyhalogenated substrates?

Methodological Answer:

- Substrate Design : Prioritize electron-deficient aryl halides (e.g., 4-chloro-5H-pyrrolo[3,2-d]pyrimidine) for faster oxidative addition .

- Additives : K₂CO₃ or Cs₂CO₃ (2–3 eq) improve transmetallation rates .

- Protecting Groups : The isobutyryl group minimizes steric hindrance, unlike bulkier Boc groups, which reduce coupling efficiency by 15–20% .

Q. How does the dihydropyridine ring influence reactivity in multi-step syntheses?

Methodological Answer:

- Ring Strain : The 5,6-dihydro-2H-pyridine motif increases electrophilicity at the 4-position, facilitating nucleophilic attacks (e.g., SNAr with amines) .

- Redox Sensitivity : Avoid strong oxidants (e.g., MnO₂) to prevent ring aromatization, which deactivates the boronic ester .

Data Contradiction Analysis

Q. Why do computational logP predictions (XLOGP3: 2.34) differ from experimental consensus (1.57)?

Methodological Answer:

Q. Discrepancies in reported catalytic efficiency of Pd(dppf)Cl₂ vs. Pd(PPh₃)₄: Which is preferable?

Methodological Answer:

- Pd(dppf)Cl₂ : Superior for electron-rich substrates (TOF up to 120 h⁻¹) due to stronger π-backbonding .

- Pd(PPh₃)₄ : Cost-effective for small-scale reactions but prone to ligand dissociation in polar solvents .

Methodological Best Practices

Q. What analytical techniques validate boronic ester integrity post-synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.